![molecular formula C15H23N3O3 B14773560 2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14773560.png)
2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-propan-2-ylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitrobenzyl)butanamide is a synthetic organic compound with a complex structure It features an amino group, an isopropyl group, a methyl group, and a nitrobenzyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitrobenzyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use 4-nitrobenzyl bromide as a key intermediate. The synthesis may involve the following steps:
Formation of the nitrobenzyl intermediate: 4-nitrobenzyl bromide is prepared by bromination of 4-nitrotoluene.
Amidation reaction: The nitrobenzyl intermediate is then reacted with an appropriate amine, such as isopropylamine, under suitable conditions to form the desired butanamide.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitrobenzyl)butanamide may involve optimization of reaction conditions to achieve high yields and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitrobenzyl)butanamide can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
(S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitrobenzyl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitrobenzyl)butanamide involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . These interactions can lead to various biological effects, such as enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzyl carbamates: These compounds share the nitrobenzyl group and are used as triggers for bioreductive drugs.
4-Nitrobenzyl phenyl thioether: This compound also contains the nitrobenzyl group and is used in electrochemical reduction studies.
Uniqueness
(S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitrobenzyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H23N3O3 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C15H23N3O3/c1-10(2)14(16)15(19)17(11(3)4)9-12-5-7-13(8-6-12)18(20)21/h5-8,10-11,14H,9,16H2,1-4H3 |
InChI Key |
KCRSRCCBRQCLFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Chloromethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B14773477.png)
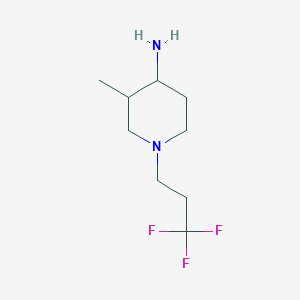
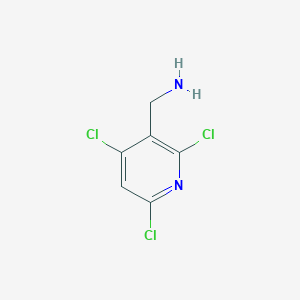
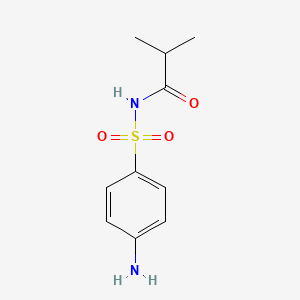
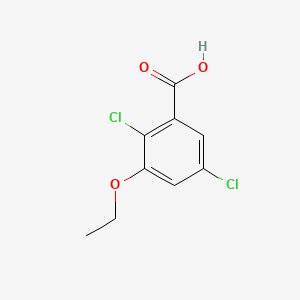
![1,4-Bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14773503.png)
![Iron, [2,9-bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14773509.png)
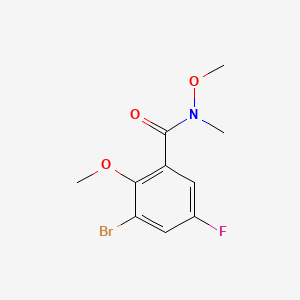
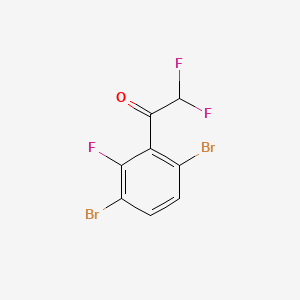
![3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B14773518.png)
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14773525.png)

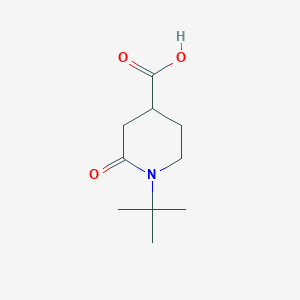
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14773565.png)
